N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H24ClN3O3S and its molecular weight is 433.95. The purity is usually 95%.
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Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a complex chemical compound with potential applications in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a dimethylamino group, a benzo[d]thiazole moiety, and a dioxine ring. Its molecular formula is C20H24ClN3O3S, with a molecular weight of approximately 454 g/mol. The presence of various functional groups suggests diverse biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H24ClN3O3S |
Molecular Weight | 454 g/mol |
CAS Number | 1217051-27-8 |
Research indicates that this compound may interact with several biological targets, particularly proteins involved in cancer cell proliferation and survival pathways. Its structural characteristics allow it to modulate ion channels critical for cardiac function, which could have implications for treating cardiovascular diseases.
- Anticancer Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Cardiac Effects : Studies suggest potential effects on cardiac ion channels, indicating a role in managing arrhythmias or other cardiac conditions.
In Vitro Studies
In vitro studies have demonstrated significant cytotoxicity against various tumor cell lines. For example, the compound exhibited growth inhibition in human-derived breast and colon cancer cells at nanomolar concentrations. The mechanism involves the activation of apoptotic pathways through the generation of reactive oxygen species (ROS) and DNA damage.
Case Studies
-
Case Study 1: Breast Cancer Cell Lines
- Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
- Findings : The compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.
-
Case Study 2: Colon Cancer Models
- Objective : Assessment of anti-proliferative effects on HT-29 colon cancer cells.
- Findings : The compound inhibited cell proliferation significantly and altered cell cycle distribution, leading to G0/G1 phase arrest.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Metabolism primarily occurs via cytochrome P450 enzymes, leading to both active and inactive metabolites. Understanding these pathways is crucial for optimizing therapeutic efficacy and minimizing toxicity.
Toxicology
While the compound shows promising therapeutic potential, toxicological assessments are essential to evaluate its safety profile. Early studies indicate that it may exhibit dose-dependent toxicity, necessitating careful dosage management in clinical applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S.ClH/c1-14-7-6-10-18-19(14)22-21(28-18)24(12-11-23(2)3)20(25)17-13-26-15-8-4-5-9-16(15)27-17;/h4-10,17H,11-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFDUHLWVJOFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3COC4=CC=CC=C4O3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.